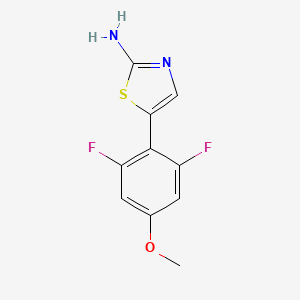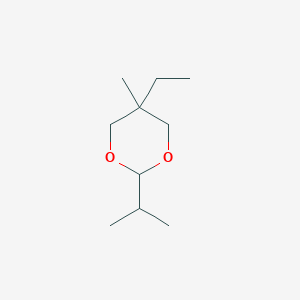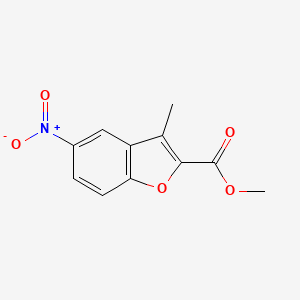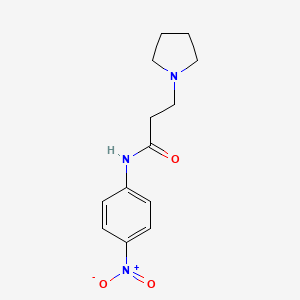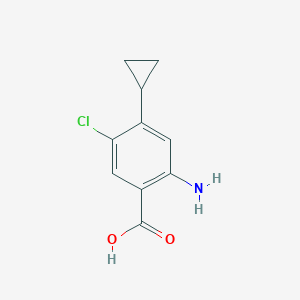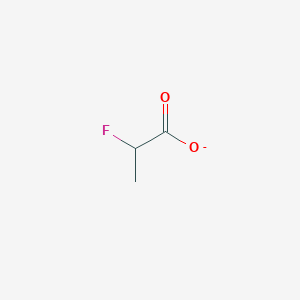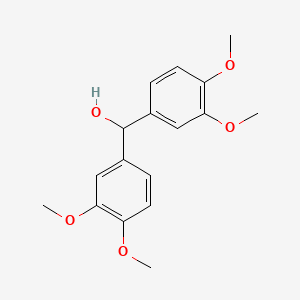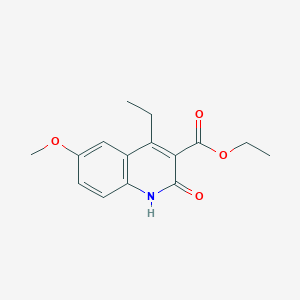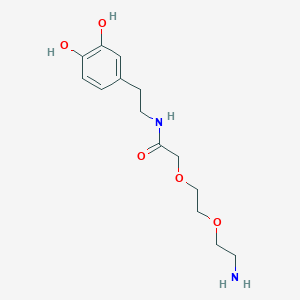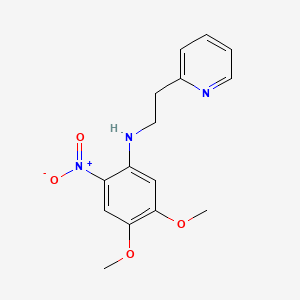
2-Pyridineethanamine, N-(4,5-dimethoxy-2-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridineethanamine, N-(4,5-dimethoxy-2-nitrophenyl)- is an organic compound with a complex structure that includes a pyridine ring, an ethanamine group, and a nitrophenyl group substituted with methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridineethanamine, N-(4,5-dimethoxy-2-nitrophenyl)- typically involves multi-step organic reactions. One common method includes the nitration of 4,5-dimethoxyphenylacetic acid followed by amination to introduce the pyridineethanamine moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridineethanamine, N-(4,5-dimethoxy-2-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group, which can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine, while oxidation can lead to the formation of a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
2-Pyridineethanamine, N-(4,5-dimethoxy-2-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Pyridineethanamine, N-(4,5-dimethoxy-2-nitrophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Aminoethyl)pyridine
- 4,5-Dimethoxy-2-nitrophenylacetonitrile
- 2-(2-Pyridyl)ethylamine
Uniqueness
The presence of both the pyridine ring and the nitrophenyl group with methoxy substitutions makes it a versatile compound in synthetic chemistry and research .
Propiedades
Número CAS |
53493-58-6 |
|---|---|
Fórmula molecular |
C15H17N3O4 |
Peso molecular |
303.31 g/mol |
Nombre IUPAC |
4,5-dimethoxy-2-nitro-N-(2-pyridin-2-ylethyl)aniline |
InChI |
InChI=1S/C15H17N3O4/c1-21-14-9-12(13(18(19)20)10-15(14)22-2)17-8-6-11-5-3-4-7-16-11/h3-5,7,9-10,17H,6,8H2,1-2H3 |
Clave InChI |
VRQVCUDEUTZQNI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)NCCC2=CC=CC=N2)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


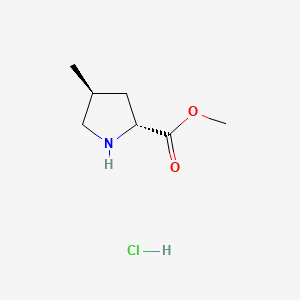
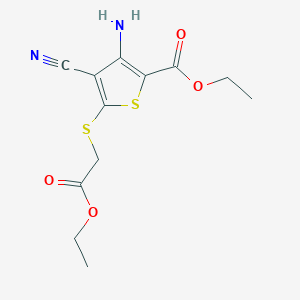
![Benzo[b]phenanthridin-5(6h)-one](/img/structure/B14016706.png)
